molecular formula C12H14N4O2 B5587944 5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B5587944
M. Wt: 246.27 g/mol
InChI Key: ICQDBVXYTCDRPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of 1,2,4-Triazine Derivatives: The synthesis of similar 1,2,4-triazine derivatives involves reactions of various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2010).
  • Synthesis from Ethoxycarbonylhydrazones: Another method includes synthesizing 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from aromatic aldehyde or ketone ethoxycarbonylhydrazones (Chau, Malanda, & Milcent, 1998).

Molecular Structure Analysis

  • Molecular Structure of Triazine Derivatives: The molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound similar to the subject compound, was analyzed using methods like X-ray diffraction (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

  • Chemical Reactions of Triazines: Synthesis of novel triazine derivatives often involves interactions with different reagents, leading to the formation of diverse triazine structures, as demonstrated in the synthesis of various heterocycles (Badrey & Gomha, 2012).

Physical Properties Analysis

  • Physical Properties of Triazine Derivatives: The physical properties of triazine derivatives are largely determined by their molecular structure. These properties are often characterized using techniques like X-ray diffraction, as seen in the study of triazinone compounds (Ding et al., 2008).

Chemical Properties Analysis

  • Chemical Properties of 1,2,4-Triazines: The chemical properties of 1,2,4-triazines include their reactivity with different chemical agents, as seen in the synthesis of various derivatives through reactions with amines, aldehydes, and other reagents (Collins, Hughes, & Johnson, 1999).

properties

IUPAC Name

5-(4-ethoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-10-6-4-9(5-7-10)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQDBVXYTCDRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)NN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

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